Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate

Description

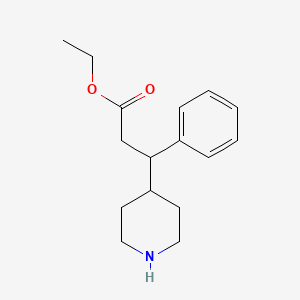

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate (CAS: 1171672-92-6) is a heterocyclic compound featuring a piperidine ring fused with a phenyl-substituted propanoate ester. Its molecular formula is C₁₆H₂₃NO₂·HCl (molecular weight: 297.82 g/mol), and it is commonly utilized as a building block in pharmaceutical synthesis due to the piperidine moiety's prevalence in bioactive molecules . The hydrochloride salt form enhances solubility and stability, making it suitable for drug formulation studies .

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

ethyl 3-phenyl-3-piperidin-4-ylpropanoate |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14/h3-7,14-15,17H,2,8-12H2,1H3 |

InChI Key |

WZKUTVIACZTEND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate Applications

This compound is a chemical compound with a piperidine moiety that has potential applications in scientific research, particularly in pharmacological contexts. The presence of the piperidine ring in its structure suggests interactions with various receptors and enzymes, which is crucial for understanding its pharmacological profile and potential therapeutic uses.

Scientific Research Applications

This compound's applications are rooted in its unique chemical structure and biological interactions. Research indicates that it is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

Key application areas:

- Organic Synthesis: Acts as a building block in the synthesis of complex molecules.

- Drug Development: Investigated for potential roles in designing new therapeutic agents.

- Pharmacological Research: Studies of the compound and similar structures suggest interactions with neurotransmitter systems, such as those involving acetylcholine and dopamine.

Other related compounds include:

- Ethyl 3-(piperidin-4-yl)butanoate hydrochloride

- Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

- Ethyl 2-(piperidin-4-yl)acetate hydrochloride

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating receptor activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Molecular Features of Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate and Analogues

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1171672-92-6 | C₁₆H₂₃NO₂·HCl | Piperidine, phenyl, ester | 297.82 | Pharmaceutical intermediates |

| Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate | 22048-15-3 | C₁₇H₂₃NO₃ | Piperidine, benzyl, ketone, ester | 289.37 | Organic synthesis |

| Ethyl propanoate | 105-37-3 | C₅H₁₀O₂ | Ester | 102.13 | Flavoring agents |

| Ethyl 3-(methylthio)propanoate | N/A | C₆H₁₀O₂S | Thioether, ester | 146.21 | Food aroma enhancement |

| Ethyl 2-amino-3-(4-(2-amino-6-...)propanoate* | 1276196-24-7 | C₂₄H₂₂ClF₃N₆O₃ | Piperidine, trifluoroethoxy, pyrazole | 558.92 | Antihyperlipidemic drugs |

*Derivative mentioned in for tablet formulations.

Key Observations:

- Piperidine Derivatives: The target compound and Ethyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate both contain a piperidine ring but differ in substituents.

- Ester Variations: Simpler esters like ethyl propanoate lack aromatic or heterocyclic groups, making them volatile and suitable for flavor applications (e.g., fruity notes in food) . In contrast, the target compound’s complexity suggests non-volatility and medicinal relevance .

- Pharmacological Potential: The trifluoroethoxy-pyrazole derivative () shares a piperidine backbone but incorporates electronegative groups for metabolic stability, highlighting structural tailoring for specific drug targets .

Key Observations:

- Salt Formation : The hydrochloride form of the target compound (CAS: 1171672-92-6) improves crystallinity and shelf life, a common strategy in drug development .

- Benzyl vs.

Table 3: Application Profiles

Key Observations:

- Medicinal vs. Flavor Roles: The target compound’s piperidine and aromatic groups align with CNS drug motifs (e.g., dopamine receptor modulators), whereas ethyl propanoate derivatives are confined to flavor chemistry due to their low molecular weight and volatility .

- Stability Considerations : Telotristat ethyl () emphasizes the importance of ester stability in solid dosage forms, a property likely shared by the hydrochloride salt of the target compound .

Biological Activity

Ethyl 3-phenyl-3-(piperidin-4-YL)propanoate, a compound characterized by its unique structure combining a phenyl group and a piperidine ring, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.37 g/mol. The compound's structure facilitates interactions with various biological targets, which underpins its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.37 g/mol |

| Functional Groups | Ester, Piperidine |

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines . For example, derivatives of piperidine have shown enhanced activity against hypopharyngeal tumor cells compared to standard treatments like bleomycin.

- Enzyme Interactions : The compound has been investigated for its ability to modulate enzyme activities, particularly in the context of Alzheimer's disease where it may inhibit acetylcholinesterase and butyrylcholinesterase . This modulation can lead to increased levels of neurotransmitters, which is beneficial in neurodegenerative conditions.

- Antiviral and Antimicrobial Properties : this compound has also been studied for its antiviral properties against viruses such as HIV and HSV . Its derivatives have shown moderate protection against viral infections in vitro.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors or enzymes, altering their activity and leading to significant biochemical effects .

- Protein-Ligand Interactions : It has been utilized in studies involving protein-ligand binding, which is crucial for understanding its therapeutic applications.

- Cytotoxic Mechanisms : The compound's ability to induce apoptosis in cancer cells suggests that it may disrupt normal cellular functions through DNA intercalation or other mechanisms.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Anticancer Research : A study demonstrated that piperidine derivatives showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents . This research supports the development of new anticancer drugs based on this scaffold.

- Neuroprotective Studies : Research focusing on Alzheimer's disease has shown that compounds similar to this compound can effectively inhibit key enzymes involved in cholinergic transmission, suggesting potential as therapeutic agents for cognitive enhancement .

- Antiviral Activity Testing : In vitro studies revealed that derivatives of this compound exhibited significant antiviral activity against HIV and HSV, indicating its potential as a lead compound in antiviral drug development .

Q & A

Q. What statistical methods analyze conflicting bioactivity data across studies?

- Methodological Answer : Apply meta-analysis tools to reconcile discrepancies, accounting for variables like assay type (e.g., cell-based vs. enzymatic) or compound purity (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.